2,3-Difluoro-4,5-dimethoxybenzaldehyde
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Overview
Description
2,3-Difluoro-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5-dimethoxybenzaldehyde typically involves the fluorination of 4,5-dimethoxybenzaldehyde. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: 2,3-Difluoro-4,5-dimethoxybenzoic acid.
Reduction: 2,3-Difluoro-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
Comparison: 2,3-Difluoro-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its reactivity and interactions compared to other difluorobenzaldehydes. For instance, the methoxy groups can donate electron density through resonance, affecting the compound’s overall electronic properties and making it more reactive in certain types of chemical reactions .
Properties
IUPAC Name |
2,3-difluoro-4,5-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKIWKURWEJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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